2-Chloro-3-hydroxy-5-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 |
InChI Key |
GNQSOQWVMLINMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Hydroxy 5 Methoxypyridine and Its Structural Analogues
De Novo Synthesis Strategies for the Pyridine (B92270) Core
De novo synthesis, the construction of the heterocyclic ring from acyclic precursors, offers a powerful approach to access highly substituted pyridines that may be difficult to obtain through direct functionalization. nih.govresearchgate.net These methods provide a high degree of flexibility in introducing desired substituents at specific positions from the outset.
The total synthesis of a molecule like 2-Chloro-3-hydroxy-5-methoxypyridine is not extensively documented in a single linear route; however, its synthesis can be envisioned through convergent strategies that build upon established methods for pyridine ring formation. Classical methods such as the Hantzsch and Bohlmann-Rahtz syntheses, while foundational, are often limited by the electronic requirements of the starting materials. nih.gov
More contemporary approaches involve multi-component reactions and cycloadditions. For instance, a [4+2] cycloaddition strategy can be a key approach, where the nitrogen atom is incorporated into either the diene or the dienophile component to achieve a range of substitution patterns. nih.gov A hypothetical multi-step pathway could involve the condensation of a 1,3-dicarbonyl compound with an enamine and an ammonia (B1221849) source, a variation of the Hantzsch synthesis, designed to incorporate the required methoxy (B1213986) and hydroxyl precursors at the correct positions before chlorination.
Another plausible pathway involves the construction of a dihydropyridone intermediate. For example, a process for a structural analogue begins with the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. epo.orggoogle.com This intermediate can then be aminated and cyclized to a 5-methyl-3,4-dihydro-2(1H)-pyridone, which, after a series of halogenation, dehydrohalogenation, and chlorination steps, yields the final substituted pyridine. epo.orggoogle.comgoogleapis.com Adapting this to the target molecule would require starting with precursors bearing the methoxy group.
For this compound, strategic precursors could include:
β-Keto Esters or 1,3-Diketones: These are common building blocks in pyridine syntheses like the Hantzsch reaction. A precursor such as 4-methoxyacetoacetic ester could be used to install the C5-methoxy group.
Enamines: Push-pull enamines are utilized in some multi-component syntheses to provide two carbons of the pyridine ring. nih.gov
Ammonia Sources: Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are frequently used to provide the nitrogen atom for the pyridine ring. researchgate.net
α,β-Unsaturated Compounds: α,β-unsaturated aldehydes and ketones are key components in various condensation and cycloaddition reactions leading to pyridine formation. nih.govorganic-chemistry.org
The table below illustrates potential precursor combinations for constructing a substituted pyridine core relevant to the target molecule.
| Precursor Type | Example Compound | Role in Synthesis |
| 1,3-Dicarbonyl | 4-Methoxyacetoacetic Ester | Provides C4, C5 (with methoxy group), and C6 of the pyridine ring. |
| Aldehyde | Glyoxal or derivative | Provides C2 and C3 of the pyridine ring. |
| Nitrogen Source | Ammonium Acetate | Provides the nitrogen atom (N1). |
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product in multi-step syntheses. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.
Catalysis: Lewis acid catalysts, such as various metal halides, have been shown to be effective in promoting domino reactions for the synthesis of functionalized pyridines. researchgate.net In some cases, transition-metal-free conditions are developed, utilizing additives like iodine to promote cyclization. organic-chemistry.org For vapor phase syntheses from simple aldehydes and ammonia, zeolite catalysts like HZSM-5 are often employed, though they can suffer from deactivation due to coke formation. ku.ac.ae
Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, in certain three-component cyclization reactions, water has been found to be a highly effective and environmentally benign medium. researchgate.net Other syntheses may require organic solvents like toluene, methanol, or mixtures thereof to achieve optimal results. acs.org
Temperature: Temperature control is crucial. Lowering the reaction temperature can be disadvantageous in some cycloaddition reactions, while elevated temperatures are often required for condensation and aromatization steps. acs.org For example, one process for preparing a dihalopiperidine intermediate proceeds optimally at 50-60°C, while a subsequent chlorination step is carried out at 80-130°C. google.com
The following interactive table summarizes optimization parameters from a representative pyridine synthesis.
| Condition | Result | Reference |
|---|
Regioselectivity is paramount in the synthesis of asymmetrically substituted pyridines to ensure the correct placement of functional groups. De novo methods often provide excellent regiochemical control. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the preparation of 2,3,6-trisubstituted pyridines with defined regiochemistry.
Titanium(III)-mediated radical arylation of 3-hydroxypyridines has been shown to proceed with high regioselectivity for the 2-position. nih.gov Another strategy involves the intramolecular amination of 5-acyl-4-pyridones with hydrazines to regioselectively construct pyrazolo[4,3-c]pyridines. rsc.org Such methods, which control the formation of specific bonds based on the inherent reactivity of the precursors, are essential for avoiding isomeric mixtures and simplifying purification.
Functional Group Interconversions on the Pyridine Scaffold
An alternative to de novo synthesis is the modification of a pre-formed pyridine ring. This approach is particularly useful for late-stage functionalization and the synthesis of analogues from a common intermediate.
The introduction of a chlorine atom at the C2 position of a 3-hydroxy-5-methoxypyridine scaffold is a key transformation. The pyridine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution, but the presence of an activating hydroxyl group at C3 can facilitate this reaction.
A well-established method for the chlorination of 3-hydroxypyridine (B118123) is the reaction with sodium hypochlorite (B82951) in an aqueous medium. googleapis.com This process is highly efficient and operates under controlled pH conditions, typically between 11 and 13. googleapis.com The reaction likely proceeds through an electrophilic chlorination mechanism, where the electron-donating hydroxyl group activates the ring, directing the incoming electrophile to the ortho (C2 and C4) positions. High selectivity for the C2 position can be achieved under optimized conditions. A previous method using boiling hydrochloric acid and hydrogen peroxide gave unsatisfactory yields of 51%. googleapis.com
Another route to C2-chloropyridines involves the conversion of a corresponding 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene. epo.orggoogle.com This is a standard transformation in heterocyclic chemistry. For example, 5-methyl-2(1H)-pyridone is chlorinated to give 2-chloro-5-methylpyridine (B98176). google.com This method could be applied to a 3-hydroxy-5-methoxy-2-pyridone precursor.
The table below outlines methods for the C2-chlorination of hydroxypyridine analogues.
| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |
| 3-Hydroxypyridine | Sodium Hypochlorite (NaOCl) | Aqueous medium, pH 11-13 | 2-Chloro-3-hydroxypyridine | 85% | googleapis.com |
| 5-Methyl-2(1H)-pyridone | Phosphorus Oxychloride (POCl₃) or Phosgene | High boiling solvent, 80-130°C | 2-Chloro-5-methylpyridine | N/A | epo.orggoogle.com |
| 2-Hydroxypyridine | Phosphorus Oxychloride (POCl₃) / DMF | N/A | 2-Chloropyridine | <40% | google.com |
Hydroxylation Strategies at C3
Introducing a hydroxyl group at the C3 position of a pre-functionalized pyridine ring is a significant synthetic challenge due to the electronic properties of the heterocycle. Direct electrophilic hydroxylation is often difficult. Therefore, indirect methods are typically employed, often involving the creation of a C-O bond through a carbon-metal or carbon-boron intermediate.
One plausible strategy adapted from the synthesis of analogous hydroxypyridines involves a borylation-oxidation sequence. For instance, a starting material like 2-chloro-5-methoxypyridine (B151447) could undergo directed ortho-metalation at C3, followed by quenching with a borate (B1201080) ester. The resulting boronic acid or boronate ester can then be oxidized to furnish the desired hydroxyl group. This approach offers high regioselectivity, directed by the existing substituents.
Another potential route could involve nucleophilic aromatic substitution (SNAr) on a substrate with a suitable leaving group at the C3 position, such as 2,3-dichloro-5-methoxypyridine. A protected hydroxyl group or a direct oxygen nucleophile could be introduced, although this reaction is challenging due to the relative inertness of the C3 position to nucleophilic attack compared to the C2 and C4 positions.
A summary of potential hydroxylation precursors is presented below.
| Starting Material | Reagents | Intermediate | Product |
| 2-Chloro-5-methoxypyridine | 1. Directed lithiation (e.g., LDA) 2. Trialkyl borate 3. Oxidizing agent (e.g., H₂O₂) | 2-Chloro-5-methoxy-3-pyridylboronic acid | This compound |
| 2,3-Dichloro-5-methoxypyridine | Nucleophilic O-source (e.g., NaOtBu, then deprotection) | N/A | This compound |
Methoxylation Strategies at C5
The introduction of a methoxy group at the C5 position can often be achieved via nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the pyridine ring. Starting from a precursor such as 2,5-dichloro-3-hydroxypyridine (with the hydroxyl group protected), reaction with sodium methoxide (B1231860) can selectively displace the chlorine at the C5 position. The C2-chloro substituent activates the ring towards nucleophilic attack, and the C5 position is generally more susceptible to substitution than the C3 position in such systems.
The reactivity of halopyridines in SNAr reactions is a critical factor. It is well-established that fluoropyridines are significantly more reactive than their chloro-analogues. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov This principle suggests that a 2-chloro-5-fluoro-3-hydroxypyridine precursor could offer a more efficient route to C5 methoxylation.
| Starting Material | Reagents | Key Feature | Product |
| 2,5-Dichloro-3-(protected-hydroxy)pyridine | Sodium methoxide (NaOMe) | SNAr reaction | 2-Chloro-3-(protected-hydroxy)-5-methoxypyridine |
| 2-Chloro-5-fluoro-3-(protected-hydroxy)pyridine | Sodium methoxide (NaOMe) | Enhanced reactivity due to fluorine leaving group | 2-Chloro-3-(protected-hydroxy)-5-methoxypyridine |
Chemoselectivity in Functional Group Manipulations
In the synthesis of polysubstituted pyridines, chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. When a pyridine ring bears multiple potential leaving groups, such as different halogens or sulfonate esters, selective functionalization can be achieved by carefully choosing the catalyst and reaction conditions.
Research into the synthesis of complex pyridines has established a clear reactivity hierarchy for various leaving groups in palladium-catalyzed Suzuki cross-coupling reactions. By judicious selection of palladium catalysts, it is possible to differentiate between bromide, chloride, and fluorosulfate (B1228806) functionalities. nih.gov This allows for a stepwise and highly controlled construction of the target molecule.
The established order of reactivity provides a predictive framework for synthetic planning. For example, on a pyridine ring substituted with bromo, fluorosulfonyloxy, and chloro groups, a Suzuki coupling can be directed to first react at the C-Br bond, then at the C-OSO₂F bond, and finally at the C-Cl bond. nih.gov
| Leaving Group | Relative Reactivity in Pd-Catalyzed Suzuki Coupling |
| Bromide (-Br) | Highest |
| Triflate (-OTf) | High |
| Fluorosulfate (-OSO₂F) | Medium |
| Chloride (-Cl) | Lowest |
| Data sourced from studies on heteroaryl fluorosulfates. nih.gov |
This differential reactivity allows for sequential cross-coupling reactions, enabling the precise construction of tri-substituted pyridines from a common, multi-functionalized precursor. nih.gov
Emerging Synthetic Techniques Applied to this compound
Modern synthetic chemistry has seen the advent of novel technologies and principles that enhance efficiency, selectivity, and sustainability. These emerging techniques are highly applicable to the synthesis of complex molecules like this compound.
Catalytic Approaches in Pyridine Synthesis
Transition-metal catalysis has revolutionized the synthesis of substituted pyridines by enabling the direct functionalization of C-H bonds. thieme-connect.combeilstein-journals.org This approach is atom-economical as it avoids the pre-installation of leaving groups. Catalytic C-H activation can be directed to various positions on the pyridine ring, including the less accessible C3 and C4 positions, by using specialized directing groups or by exploiting the intrinsic electronic properties of the substrate. nih.gov
For a molecule like this compound, catalytic C-H functionalization could hypothetically be used to introduce the substituents onto a simpler pyridine core. For example, a rhodium or iridium catalyst could be employed for the regioselective borylation of a 2-chloro-5-methoxypyridine at the C3 position, which could then be oxidized to the hydroxyl group as previously discussed. These catalytic methods often proceed under milder conditions than traditional approaches and offer access to novel chemical space. Iron-catalyzed relay C-H functionalization strategies have also been developed for the de novo construction of diverse pyridine structures from simple starting materials like oximes and alkenes. acs.org
| Catalytic Method | Target Bond | Position | Potential Advantage |
| Transition-Metal Catalyzed C-H Borylation | C-H | C3 | Avoids harsh lithiation conditions |
| Iron-Catalyzed Relay C-H Functionalization | Multiple C-H | Ring formation | Builds complex pyridines from simple precursors acs.org |
| Palladium-Catalyzed Cross-Coupling | C-Halogen | C2, C3, C5 | Stepwise, controlled introduction of substituents nih.gov |
Green Chemistry Principles in the Preparation of the Compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in In pyridine synthesis, this involves utilizing safer solvents, reducing energy consumption, and employing catalytic over stoichiometric reagents.
Several green approaches are applicable to the synthesis of functionalized pyridines. biosynce.com Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields through efficient and uniform heating. researchgate.net One-pot, multi-component reactions are another cornerstone of green chemistry, allowing the assembly of complex molecules like pyridines from simple precursors in a single step, which minimizes waste and simplifies purification. researchgate.net The use of more environmentally benign and abundant metal catalysts, such as iron, is also a key area of research. rsc.org
| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit |
| Alternative Energy Sources | Microwave irradiation | Reduced reaction times, higher yields researchgate.net |
| Atom Economy | Multi-component reactions | High efficiency, reduced waste |
| Benign Catalysts | Use of iron (FeCl₃) instead of noble metals | Lower cost, reduced toxicity rsc.org |
| Safer Solvents | Use of aqueous media or ionic liquids | Reduced environmental impact |
Flow Chemistry Methodologies for Efficient Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the production of fine chemicals and pharmaceuticals. vcu.edu This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous intermediates. mdpi.comresearchgate.net
The synthesis of substituted pyridines has been successfully translated to flow reactors. For example, researchers have streamlined a five-step batch process for a pyridine-containing drug into a single continuous step using flow reactors, resulting in a significant increase in yield (from 58% to 92%) and a projected 75% reduction in production costs. vcu.edu Autonomous self-optimizing flow systems that use machine learning algorithms can rapidly identify optimal reaction conditions, accelerating process development. rsc.orgnih.gov For the multi-step synthesis of a compound like this compound, a telescoped flow process could be designed where intermediates are generated and consumed in a continuous sequence without isolation, greatly improving efficiency and safety.
| Feature of Flow Chemistry | Advantage for Pyridine Synthesis |
| Enhanced Heat Transfer | Superior control over exothermic reactions, improved safety |
| Precise Control of Residence Time | Minimized byproduct formation, improved selectivity |
| Scalability | Straightforward scaling from lab to production by running the reactor for longer |
| Automation | Integration with optimization algorithms for rapid process development rsc.org |
Solid-Phase Organic Synthesis of Pyridine Derivatives
Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the construction of diverse molecular libraries, offering significant advantages in terms of reaction purification and automation. This methodology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including substituted pyridines and their structural analogues. The core principle of SPOS involves the attachment of a starting material to an insoluble polymer support, followed by sequential chemical transformations. The solid support facilitates the purification process, as excess reagents and by-products can be removed by simple filtration and washing. The final product is then cleaved from the solid support.
One of the pioneering approaches in the solid-phase synthesis of pyridines is an adaptation of the Hantzsch dihydropyridine (B1217469) synthesis. researchgate.net In this method, a β-ketoester is immobilized on a solid support. This resin-bound ketoester is then subjected to a Knoevenagel condensation with an aldehyde, followed by a Michael addition of an enamine. The subsequent cyclization and oxidation of the resulting dihydropyridine intermediate yield the polymer-bound pyridine, which can then be cleaved to afford the desired product. This multi-step process allows for the introduction of diversity at several positions of the pyridine ring by varying the aldehyde and enamine components.
Another versatile solid-phase strategy utilizes α,β-unsaturated ketones as key intermediates. researchgate.net These are prepared on the solid support, typically starting from polymer-bound aldehydes. The immobilized α,β-unsaturated ketones can then serve as a three-carbon component in the construction of the pyridine ring, reacting with a primary enamine to complete the heterocycle. This approach has proven effective for the combinatorial assembly of various substituted pyridines.
Furthermore, a 2-chloro-5-bromopyridine scaffold has been successfully immobilized on a polystyrene resin, creating a versatile platform for the synthesis of pyridine-based derivatives. acs.org This solid-supported scaffold allows for selective and efficient diversification through coupling reactions with a range of polar and transition organometallic reagents, providing a new avenue for generating libraries of pyridine-based synthons and chromophores. acs.org The solid-phase approach not only streamlines the synthesis and purification but also enables the creation of large, diverse libraries of pyridine derivatives for screening and optimization in various applications.
The following table summarizes a general solid-phase synthetic approach to pyridine derivatives based on the Hantzsch-like condensation methodology:
| Step | Reaction | Reagents and Conditions |
| 1 | Immobilization | β-ketoester, Solid Support (e.g., Polystyrene Resin), Coupling Agent |
| 2 | Knoevenagel Condensation | Aldehyde (R¹-CHO), Base (e.g., Piperidine) |
| 3 | Michael Addition/Cyclization | Enamine (R²-C(NH₂)=CH-CO₂R³), Heat |
| 4 | Oxidation | Oxidizing Agent (e.g., CAN, DDQ) |
| 5 | Cleavage | Cleavage Cocktail (e.g., TFA) |
Reactivity and Transformation Pathways of 2 Chloro 3 Hydroxy 5 Methoxypyridine
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, particularly when substituted with a halogen like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. The presence of other electron-withdrawing groups can further activate the ring towards this type of substitution. In the case of 2-Chloro-3-hydroxy-5-methoxypyridine, the chloro substituent at the 2-position is activated for displacement by nucleophiles.
Replacement of the Chloro Substituent by Various Nucleophiles
The chlorine atom at the C-2 position of the pyridine ring is a viable leaving group in nucleophilic aromatic substitution reactions. This type of reaction typically proceeds via an addition-elimination mechanism. rsc.org The rate and success of the substitution depend on the strength of the attacking nucleophile and the stability of the intermediate complex. While specific studies on this compound are not detailed in the available literature, research on analogous 2-chloropyridines demonstrates that the chloro group can be replaced by a wide range of nucleophiles. rsc.orglookchem.com
Reactions with Oxygen-Centered Nucleophiles
Reactions of activated 2-chloropyridines with oxygen-centered nucleophiles, such as alkoxides (e.g., sodium methoxide) or phenoxides, are a common method for synthesizing 2-alkoxy or 2-aryloxypyridines. For instance, processes have been developed where 2-alkoxypyridine derivatives are prepared from the corresponding 2-chloropyridines by reaction with metal alkoxides. google.com Although specific examples involving this compound are not documented, this pathway represents a probable transformation for the compound.
Reactions with Nitrogen-Centered Nucleophiles
The substitution of the 2-chloro group with nitrogen-based nucleophiles is a well-established transformation in pyridine chemistry. Studies on the closely related isomer, 5-chloro-3-pyridinol, show that it reacts with various lithium amides to yield 5-N-alkylamino and 5-N,N-dialkylamino derivatives of 3-pyridinol in good to excellent yields. clockss.org These reactions proceed via an aryne intermediate mechanism. clockss.org Similarly, other activated 2-chloropyridines, such as 2-chloro-3,5-dinitropyridine (B146277), have been shown to react with anilines to afford the corresponding N-arylpyridin-2-amines. researchgate.net This body of research suggests that this compound would likely undergo similar substitutions with various primary and secondary amines.
A summary of representative reactions of a related isomer, 5-Chloro-3-pyridinol, with nitrogen nucleophiles is presented below.
| Nitrogen Nucleophile (Amine) | Product | Yield (%) |
|---|---|---|
| Diisopropylamine | 5-(N,N-Diisopropylamino)-3-pyridinol | 85 |
| Dibutylamine | 5-(N,N-Dibutylamino)-3-pyridinol | 80 |
| Pyrrolidine | 5-(1-Pyrrolidinyl)-3-pyridinol | 96 |
| Piperidine (B6355638) | 5-(1-Piperidinyl)-3-pyridinol | 98 |
Data sourced from reactions of the isomer 5-Chloro-3-pyridinol. clockss.org
Reactions with Carbon-Centered Nucleophiles
While less common than reactions with N- or O-centered nucleophiles, displacement of a chloro group on a pyridine ring by carbon-centered nucleophiles can be achieved. These reactions often require specific catalysts or highly reactive carbanion sources. No specific studies detailing the reaction of this compound with carbon-centered nucleophiles have been reported.
Electrophilic Aromatic Substitution Reactions
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. The presence of activating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), can counteract this deactivation to some extent. The directing influence of the existing substituents on this compound would be complex. The powerful ortho-, para-directing effects of the hydroxy and methoxy groups would compete with the deactivating and meta-directing influence of the ring nitrogen and the deactivating ortho-, para-directing chloro group.
Halogenation Studies
There is no specific information available in the searched literature regarding halogenation studies on this compound. Such a study would be necessary to determine the regiochemical outcome of introducing another halogen atom onto the pyridine ring, which would be dictated by the combined electronic and steric effects of the substituents already present.
Nitration and Sulfonation Reactions
The introduction of nitro (–NO₂) and sulfo (–SO₃H) groups onto the pyridine ring of this compound is a challenging synthetic endeavor due to the inherent electronic properties of the pyridine nucleus. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration and sulfonation significantly less facile than for benzene derivatives. quora.comwikipedia.org
Nitration:
Direct nitration of pyridine itself requires harsh conditions and often results in low yields. quora.com For substituted pyridines, the position of nitration is influenced by the electronic nature of the existing substituents. In the case of this compound, the hydroxy and methoxy groups are activating, ortho-, para-directing groups, while the chloro group is deactivating but also ortho-, para-directing. The pyridine nitrogen, being strongly deactivating, directs electrophiles to the meta-position (C-3 and C-5).
Given the substitution pattern, the potential sites for nitration would be the C-4 and C-6 positions. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| Chloro | C-2 | Deactivating, Inductive (-I), Resonance (+M) | Ortho, Para |
| Hydroxy | C-3 | Activating, Resonance (+M) | Ortho, Para |
| Methoxy | C-5 | Activating, Resonance (+M) | Ortho, Para |
| Pyridine N | - | Deactivating, Inductive (-I) | Meta |
Sulfonation:
Similar to nitration, the sulfonation of pyridine is a difficult transformation that necessitates high temperatures. pearson.com The electrophile in this reaction, sulfur trioxide (SO₃), is generated from fuming sulfuric acid. pearson.com The electron-withdrawing nature of the pyridine nitrogen hinders the attack of the electrophile. pearson.com For this compound, the sulfonation would be expected to occur at the C-4 or C-6 position, analogous to nitration, due to the directing influence of the hydroxy and methoxy groups. The harsh reaction conditions, however, pose a significant risk of side reactions and decomposition.
Alkylation and Acylation Processes
Alkylation and acylation reactions of this compound can occur at multiple sites, primarily at the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxy group. The regioselectivity of these reactions is a critical aspect, influenced by the reaction conditions, the nature of the alkylating or acylating agent, and the presence of a base.
Alkylation:
N-alkylation of hydroxypyridines is a common process, leading to the formation of N-alkyl-pyridones. researchgate.net This reaction can be achieved by treating the hydroxypyridine with an organohalide. researchgate.net In some cases, the reaction can proceed without the need for a catalyst or a base. researchgate.net The alternative pathway is O-alkylation, which results in the formation of an alkoxy-pyridine. The choice between N- and O-alkylation is influenced by factors such as the solvent, the counter-ion in the case of a salt, and the alkylating agent itself. proquest.com For instance, the use of silver salts of hydroxypyridines often favors O-alkylation, while potassium salts tend to give N-alkylation products. proquest.com
Acylation:
Acylation of this compound can also occur at either the nitrogen or the oxygen of the hydroxy group. O-acylation of the hydroxy group is a common transformation, often carried out using acyl chlorides or anhydrides in the presence of a base like pyridine. nih.gov This reaction leads to the formation of an ester. N-acylation, on the other hand, would result in a pyridinium (B92312) salt, which is generally more electron-deficient. youtube.com Friedel-Crafts acylation of the pyridine ring itself is generally not feasible due to the deactivating nature of the ring and the fact that acylation typically occurs at the nitrogen first, further deactivating the ring. youtube.com
The following table summarizes the potential alkylation and acylation products of this compound.
| Reaction Type | Reagent | Potential Product(s) |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Chloro-3-hydroxy-5-methoxy-1-methylpyridinium iodide |
| O-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Chloro-3,5-dimethoxypyridine |
| O-Acylation | Acyl chloride (e.g., CH₃COCl) | (2-Chloro-5-methoxypyridin-3-yl) acetate (B1210297) |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | 1-Acetyl-2-chloro-3-hydroxy-5-methoxypyridinium chloride |
Transformations Involving the Hydroxy and Methoxy Functional Groups
Derivatization of the Hydroxy Group (e.g., Esterification, Etherification)
The hydroxy group at the C-3 position of this compound is a versatile functional handle for a variety of chemical transformations, most notably esterification and etherification. These reactions allow for the modification of the compound's physical and chemical properties.
Esterification:
Esterification involves the reaction of the hydroxy group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), to form an ester. This reaction is typically carried out in the presence of a catalyst or a base. For example, acylation with acetic anhydride in the presence of pyridine is a common method for the O-acetylation of hydroxy groups. nih.gov The resulting ester can serve as a protective group or can be a target molecule with specific biological or material properties.
Etherification:
Etherification of the hydroxy group leads to the formation of an ether. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. The regioselectivity of alkylation (O- vs. N-alkylation) is a key consideration, as discussed in section 3.2.3. Conditions can often be tailored to favor the formation of the O-alkylated product, the ether. proquest.com
The table below provides examples of derivatization reactions of the hydroxy group.
| Reaction | Reagent | Product |
| Esterification (Acetylation) | Acetic anhydride, pyridine | (2-Chloro-5-methoxypyridin-3-yl) acetate |
| Etherification (Methylation) | Methyl iodide, base | 2-Chloro-3,5-dimethoxypyridine |
Chemical Modifications of the Methoxy Group
The methoxy group at the C-5 position of this compound can also be chemically modified, with demethylation being the most prominent transformation.
Demethylation:
Demethylation of methoxypyridines to the corresponding hydroxypyridines is a synthetically useful reaction. Various reagents have been developed for this purpose, offering different levels of selectivity. For instance, L-selectride has been shown to be an effective reagent for the chemoselective demethylation of methoxypyridine derivatives. thieme-connect.comthieme-connect.comresearchgate.net This reagent can selectively cleave the methyl group of a methoxypyridine in the presence of other functional groups. thieme-connect.comthieme-connect.comresearchgate.net Other demethylating agents that have been used for phenolic ethers include boron tribromide (BBr₃) and pyridinium chloride. google.com The choice of reagent can be critical to avoid unwanted side reactions, especially given the presence of other functional groups in this compound.
Oxidation and Reduction Pathways of Substituted Pyridines
The pyridine ring in this compound can undergo both oxidation and reduction reactions, leading to a variety of new compounds with different saturation levels and oxidation states.
Oxidation:
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids. wikipedia.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. For instance, the N-oxide is more susceptible to nucleophilic substitution at the C-2 and C-4 positions and can also facilitate electrophilic substitution at the C-4 position.
Reduction:
The pyridine ring can be partially or fully reduced. Partial reduction can lead to the formation of dihydropyridines. acs.org For example, N-substituted pyridines can be reduced to 1,2- or 1,4-dihydropyridines using reducing agents like sodium borohydride (B1222165). nih.gov Complete reduction of the pyridine ring results in the formation of a piperidine ring. This is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts. researchgate.net The conditions for these reductions need to be carefully chosen to avoid side reactions, such as dehalogenation of the chloro-substituent.
The following table summarizes the oxidation and reduction products of the pyridine ring.
| Reaction | Reagent/Catalyst | Product |
| Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |
| Partial Reduction | Sodium borohydride (on N-activated pyridine) | Dihydropyridine (B1217469) derivative |
| Full Reduction | H₂, Pd/C | 2-Chloro-3-hydroxy-5-methoxypiperidine |
Transition Metal-Catalyzed Coupling Reactions of Halopyridines
The chlorine atom at the C-2 position of this compound makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling:
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. thieme-connect.com 2-Chloropyridines are known to be effective coupling partners in Suzuki reactions, often giving excellent yields of the corresponding arylpyridines. thieme-connect.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. thieme-connect.com This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the C-2 position of the pyridine ring.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction provides a direct method for the synthesis of 2-aminopyridine (B139424) derivatives from 2-chloropyridines. nih.gov The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. wikipedia.org
The following table provides an overview of potential cross-coupling reactions for this compound.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-3-hydroxy-5-methoxypyridine |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd catalyst, phosphine ligand, base | 2-(Alkyl/Aryl)amino-3-hydroxy-5-methoxypyridine |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organohalides and organoboron compounds. libretexts.orgillinois.edu For this compound, the chlorine atom at the C2 position serves as the electrophilic partner. This reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. yonedalabs.com
The catalytic cycle begins with the oxidative addition of the C-Cl bond of the pyridine to the Pd(0) center, forming a Pd(II) intermediate. libretexts.org This is often the rate-determining step, and its efficiency can be influenced by the electron density of the pyridine ring and the choice of ligand on the palladium catalyst. yonedalabs.com Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, a process facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst, thus completing the cycle. libretexts.org
While specific studies on this compound are not extensively documented, the reactivity of other 2-chloropyridines in Suzuki-Miyaura couplings is well-established. nih.gov The reaction is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and requires careful optimization. For electron-rich heteroaryl chlorides like the subject compound, ligands such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) are often employed to promote the challenging oxidative addition step.
Below is a representative table of conditions often employed for the Suzuki-Miyaura coupling of heteroaryl chlorides.
| Component | Example | Purpose |
| Heteroaryl Halide | This compound | Electrophilic coupling partner |
| Boron Reagent | Phenylboronic acid, 4-tolylboronic acid | Nucleophilic coupling partner |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes catalyst, facilitates oxidative addition |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation |
| Solvent | Dioxane/H₂O, Toluene, THF | Solubilizes reactants and catalyst |
| Temperature | 80-120 °C | Provides energy to overcome activation barriers |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming arylamines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. In the case of this compound, this reaction enables the direct introduction of primary or secondary amines at the C2 position.
The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings. libretexts.org It involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination from this complex to form the desired C-N bond and regenerate the Pd(0) catalyst. libretexts.org A key challenge, particularly with chloropyridines, is the potential for catalyst inhibition or slow reaction rates. The development of specialized ligands, often bulky and electron-rich dialkylbiaryl phosphines, has been critical in overcoming these limitations and expanding the reaction's scope to include less reactive heteroaryl chlorides. researchgate.net
This methodology allows for the coupling of a wide variety of amines, including anilines, alkylamines, and heterocyclic amines, with the this compound core. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is typical for this transformation.
The following table outlines typical conditions for the Buchwald-Hartwig amination of a heteroaryl chloride.
| Component | Example | Purpose |
| Heteroaryl Halide | This compound | Electrophilic coupling partner |
| Amine | Morpholine, Aniline, Benzylamine | Nucleophilic coupling partner |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | RuPhos, BrettPhos, DavePhos | Promotes oxidative addition and reductive elimination |
| Base | NaOt-Bu, K₃PO₄, LHMDS | Deprotonates the amine for catalyst binding |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvent system |
| Temperature | 80-110 °C | To facilitate reaction kinetics |
Heck and Sonogashira Coupling Reactions
Beyond the Suzuki and Buchwald-Hartwig reactions, the reactivity of the C-Cl bond in this compound can be harnessed in other significant palladium-catalyzed transformations, such as the Heck and Sonogashira couplings.
The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.org The process involves oxidative addition of the C-Cl bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base. wikipedia.org For a substrate like this compound, this reaction would attach a vinyl group at the 2-position. A structurally similar compound, 3-bromo-2-methoxy-5-chloropyridine, has been shown to undergo Heck reactions, suggesting this pathway is viable. chempedia.info
The Sonogashira coupling is a method for forming a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is unique among common cross-coupling methods as it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst. libretexts.org The palladium catalyst follows a standard cycle of oxidative addition and reductive elimination. The role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-halide complex. libretexts.org This reaction would install an alkynyl substituent at the 2-position of the pyridine ring, providing a linear, rigid linker valuable for constructing more complex molecules.
The tables below summarize typical conditions for these two reactions.
Typical Heck Reaction Conditions:
| Component | Example | Purpose |
|---|---|---|
| Alkene | Styrene, Butyl acrylate | Coupling partner |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst source |
| Ligand | PPh₃, P(o-tol)₃ | Catalyst stabilization and activation |
| Base | Et₃N, K₂CO₃ | Regenerates the Pd(0) catalyst |
| Solvent | DMF, Acetonitrile | Polar aprotic solvent |
Typical Sonogashira Coupling Conditions:
| Component | Example | Purpose |
|---|---|---|
| Terminal Alkyne | Phenylacetylene, 1-Hexyne | Coupling partner |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base | Et₃N, Piperidine | Base and solvent |
| Solvent | THF, DMF | Co-solvent if needed |
Palladium-Mediated Reactions for Heterocyclic Systems
The palladium-catalyzed reactions discussed previously are not merely methods for appending substituents onto the this compound core; they are powerful tools for the construction of more elaborate heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science.
The products derived from Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings can serve as advanced intermediates for subsequent cyclization reactions. For instance, an aryl group introduced via a Suzuki coupling could contain an ortho-functional group that can undergo a subsequent intramolecular reaction to form a new fused ring system.
A more direct approach to forming new heterocyclic systems is through intramolecular palladium-catalyzed reactions. For example, the reductive Heck reaction can be used to forge alkyl-aryl linkages that, in an intramolecular fashion, can lead to the formation of cyclic structures. nih.gov If this compound were functionalized with a tethered alkene (e.g., at the hydroxyl or methoxy position after demethylation), an intramolecular Heck reaction could potentially be used to construct a fused dihydrofuran or dihydropyran ring system onto the pyridine core. Such cyclizations are highly valuable for rapidly building molecular complexity. nih.gov
Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, often rely on palladium catalysis. A sequence involving an initial intermolecular coupling followed by an intramolecular cyclization is a common and efficient strategy for synthesizing complex polycyclic heterocyclic systems. rsc.org The functional handles on the this compound scaffold—the chloro, hydroxyl, and methoxy groups—offer multiple points for elaboration and participation in such palladium-mediated cyclization strategies.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Chloro 3 Hydroxy 5 Methoxypyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy for 2-Chloro-3-hydroxy-5-methoxypyridine would reveal distinct signals corresponding to each unique proton in the molecule. The pyridine (B92270) ring contains two aromatic protons, H-4 and H-6. Due to their different electronic environments, they are expected to appear as distinct doublets in the aromatic region of the spectrum. The methoxy (B1213986) group protons (-OCH₃) would typically present as a sharp singlet in the upfield region. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.0 - 7.5 | Doublet (d) |
| H-6 | 7.5 - 8.0 | Doublet (d) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) |
| -OH | 5.0 - 9.0 | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are influenced by the attached functional groups, with carbons bonded to electronegative atoms (Cl, O, N) appearing further downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 145 - 150 |
| C-4 | 115 - 120 |
| C-5 | 150 - 155 |
| C-6 | 135 - 140 |
| -OCH₃ | 55 - 60 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be expected between the signals of H-4 and H-6, confirming their through-bond coupling relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹J C-H). columbia.edu It would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methoxy protons with the methoxy carbon. This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J C-H and ³J C-H), which is vital for connecting different parts of the molecule. columbia.edu Key expected correlations for this compound would include:
The methoxy protons showing a correlation to C-5.
H-4 showing correlations to C-2, C-3, C-5, and C-6.
H-6 showing correlations to C-2, C-4, and C-5.
These correlations collectively confirm the substitution pattern on the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the confident determination of its elemental composition. For this compound (C₆H₆ClNO₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement.
Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides structural information. The fragmentation pattern can help to identify structural motifs. Plausible fragmentation pathways for this compound could involve the loss of a methyl radical (•CH₃) from the methoxy group, elimination of a chlorine radical (•Cl), or loss of a neutral carbon monoxide (CO) molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
For this compound, the key expected vibrational bands would include:
A broad O-H stretching band in the IR spectrum, typically around 3200-3600 cm⁻¹, indicative of the hydroxyl group.
Aromatic C-H stretching vibrations, usually appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching from the methoxy group, typically found just below 3000 cm⁻¹.
C=C and C=N stretching vibrations from the pyridine ring, occurring in the 1400-1600 cm⁻¹ region.
C-O stretching vibrations for the hydroxyl and methoxy groups, expected in the 1000-1300 cm⁻¹ range.
A C-Cl stretching vibration, which would appear at lower wavenumbers, typically in the 600-800 cm⁻¹ region.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Pyridine Ring | C-H Stretch | 3000 - 3100 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Hydroxyl/Methoxy | C-O Stretch | 1000 - 1300 |
| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. nih.gov
This analysis would also reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions. researchgate.net Of particular interest would be the potential for hydrogen bonding involving the hydroxyl group (as a donor) and the pyridine nitrogen or the oxygen of a neighboring molecule (as acceptors). These interactions play a crucial role in stabilizing the crystal structure. The planarity of the pyridine ring and the orientation of the substituents would also be determined with high precision.
Computational and Theoretical Investigations of 2 Chloro 3 Hydroxy 5 Methoxypyridine
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For substituted pyridines, these methods offer insights into geometry, stability, and reactivity.
The electronic structure and properties of 2-chloro-3-hydroxy-5-methoxypyridine can be thoroughly investigated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. researchgate.net Both approaches are used to solve the Schrödinger equation, but they differ in their treatment of electron correlation. The HF method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. researchgate.net
DFT, on the other hand, has become a more widely used method due to its inclusion of electron correlation at a lower computational cost. researchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-311++G(d,p) to provide a robust description of molecular systems. researchgate.net For substituted pyridines, DFT calculations have been shown to yield geometric parameters and vibrational frequencies that are in excellent agreement with experimental data. researchgate.net These calculations begin with the optimization of the molecule's geometry to find the lowest energy structure on the potential energy surface.
Illustrative Comparison of HF and DFT Methods for Pyridine (B92270) Derivatives:
| Feature | Hartree-Fock (HF) | Density Functional Theory (DFT) |
|---|---|---|
| Electron Correlation | Neglected, leading to less accuracy for many properties. | Included through an exchange-correlation functional, improving accuracy. |
| Computational Cost | Generally higher than DFT for comparable accuracy in larger molecules. | More computationally efficient for including electron correlation. |
| Typical Application | Provides a good first approximation of molecular orbitals and electronic properties. | Widely used for geometry optimization, frequency calculations, and reaction mechanisms. |
| Basis Sets | Paired with basis sets like 6-31+G(d,p) and 6-311++G(d,p). researchgate.net | Commonly uses functionals like B3LYP with similar basis sets. researchgate.netresearchgate.net |
Once the geometry of this compound is optimized, DFT and HF methods can be used to analyze its electronic properties. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative nitrogen, oxygen, and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Hypothetical Frontier Molecular Orbital Energies for this compound:
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is for illustrative purposes to show the type of data generated from quantum chemical calculations and does not represent actual calculated values for this specific molecule.
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic parameters. Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method. researchgate.net The scaled theoretical vibrational spectrum can then be compared with experimental FT-IR and FT-Raman data to aid in the assignment of vibrational modes. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane) and can provide valuable information for structural elucidation.
Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C-Cl) | 145.0 |
| C3 (C-OH) | 140.0 |
| C4 (C-H) | 120.0 |
| C5 (C-OCH₃) | 150.0 |
| C6 (C-H) | 110.0 |
| CH₃ (in OCH₃) | 55.0 |
Note: This table is for illustrative purposes and does not represent actual calculated values for this specific molecule.
Conformational Analysis and Tautomerism Studies
The flexibility of substituents and the potential for proton transfer add layers of complexity to the molecular behavior of this compound, which can be explored through computational analysis.
Substituted 2-hydroxypyridines can exist in a tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, the hydroxy form (enol) can tautomerize to the 2-pyridone form (keto).
The position of this equilibrium is highly sensitive to the electronic effects of other substituents on the pyridine ring and the polarity of the solvent. Generally, the hydroxy form is favored in the gas phase and in nonpolar solvents, while the pyridone form is more stable in polar solvents. Computational studies can quantify the relative stabilities of these two tautomers by calculating their Gibbs free energies in different environments (e.g., in vacuum or using a solvent continuum model). The results of such calculations for various substituted hydroxypyridines have provided significant insights into the factors governing this important tautomeric relationship. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) and hydroxy groups on the pyridine ring would be expected to influence the relative stability of the tautomers of this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For this compound, these theoretical investigations provide insights into reaction pathways, the structures of transient species, and the energetic factors that govern reactivity. While direct computational studies on this specific molecule are not extensively documented in the provided literature, the principles can be illustrated through research on analogous pyridine systems.
Transition State Characterization and Reaction Pathway Mapping
A cornerstone of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Computational chemistry allows for the precise mapping of the reaction pathway from reactants to products, passing through these transient structures.
DFT calculations are a powerful method for locating and characterizing transition states. acs.org In a typical study, the geometries of reactants, products, and potential intermediates are optimized first. Following this, various computational algorithms are employed to locate the saddle point on the potential energy surface that corresponds to the transition state. A key validation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nanobioletters.com
For reactions involving substituted pyridines, such as nucleophilic aromatic substitution (SNAr), computational studies can map the entire energy profile. researchgate.net This mapping reveals whether the reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving intermediates, such as a Meisenheimer complex. researchgate.net For instance, in a hypothetical SNAr reaction of this compound with a nucleophile, computational mapping would elucidate the pathway of the nucleophile's attack and the subsequent displacement of the chloride ion. researchgate.net
Experimental and DFT mechanistic studies on related compounds have successfully identified key transition structures that determine stereoselectivity in catalytic cycles. acs.org These computational models reveal how the structural features of the catalyst and substrate influence the reaction's selectivity and control the formation of the final product. acs.org
Table 1: Illustrative Transition State Parameters for a Hypothetical Reaction
This table presents hypothetical data for the transition state of a reaction involving this compound, based on typical values from computational studies of similar molecules.
| Parameter | Value | Description |
|---|---|---|
| Imaginary Frequency (cm-1) | -350.4i | The single imaginary frequency confirming the structure as a true transition state. |
| Key Bond Distance (Å) (Incoming Nucleophile) | 2.15 | The distance between the attacking atom of the nucleophile and the pyridine carbon center. |
| Key Bond Distance (Å) (Leaving Group) | 2.30 | The distance between the pyridine carbon center and the departing chlorine atom. |
| Activation Energy (kcal/mol) | +18.5 | The energy barrier that must be overcome for the reaction to proceed. |
Kinetic and Thermodynamic Aspects of Reactions Involving the Compound
Computational chemistry provides crucial data on the kinetic and thermodynamic feasibility of a reaction. By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed.
Kinetics: The rate of a reaction is determined by the activation energy (Ea or ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Kinetic studies on the reactions of similar compounds, like 2-chloro-3,5-dinitropyridine (B146277) with anilines, have shown how substituent effects influence reaction rates. researchgate.net In such studies, linear relationships are often found between the logarithm of the rate constant (log k) and Hammett σ values, yielding a reaction constant (ρ) that provides insight into the charge development in the transition state. researchgate.net A large negative ρ value, for example, indicates the formation of a positive charge or the consumption of a negative charge at the reaction center in the rate-determining step. researchgate.net
Table 2: Illustrative Kinetic and Thermodynamic Data
This table provides hypothetical calculated data for a reaction of this compound.
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| ΔE (Electronic Energy) | -25.0 | Change in total electronic energy; suggests an exothermic reaction. |
| ΔH (Enthalpy) | -24.2 | Overall heat released or absorbed by the reaction at constant pressure. |
| ΔG (Gibbs Free Energy) | -20.5 | Indicates the spontaneity of the reaction; a negative value suggests a spontaneous process. |
| ΔG‡ (Activation Free Energy) | +18.5 | The free energy barrier for the reaction, determining the reaction rate. |
Intermolecular Interactions and Supramolecular Chemistry Modeling
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing and ultimately influences physical properties like solubility and melting point. Computational modeling is a powerful tool for investigating these interactions and predicting supramolecular structures. researchgate.net
For a molecule like this compound, several types of non-covalent interactions are expected to be significant:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen are potential acceptors. This can lead to the formation of robust hydrogen-bonded networks, such as chains or dimers. researchgate.net
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions on adjacent molecules.
π-π Stacking: The aromatic pyridine ring can interact with neighboring rings through π-π stacking interactions.
Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.
Applications of 2 Chloro 3 Hydroxy 5 Methoxypyridine in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecules
The strategic placement of chloro, hydroxy, and methoxy (B1213986) groups on a pyridine (B92270) ring provides chemists with a versatile scaffold for elaborate molecular architecture. The chlorine atom, in particular, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and as a handle for various metal-catalyzed cross-coupling reactions. This reactivity allows for the sequential and controlled introduction of new functionalities, making substituted chloropyridines essential for multi-step syntheses. nih.govfluorochem.co.uk
Building Block for Advanced Heterocyclic Systems
Heterocyclic compounds are central to medicinal chemistry and materials science, and substituted pyridines are among the most important building blocks for their synthesis. sigmaaldrich.com Functionalized chloropyridines are frequently employed in reactions that construct larger, fused heterocyclic systems or link multiple heterocyclic units. For instance, the chlorine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles to form new rings, or it can participate in coupling reactions (e.g., Suzuki, Stille, Negishi) to create biaryl or heteroaryl-aryl structures. nih.gov These advanced heterocyclic systems are prevalent in pharmacologically active compounds and functional materials. sigmaaldrich.com
Precursor to Pyridine-Based Scaffolds for Chemical Probe Development
The pyridine ring is considered a "privileged scaffold" in drug discovery, meaning its structure is frequently found in potent and selective bioactive molecules. nih.govrsc.orgresearchgate.net Substituted chloropyridines are ideal starting materials for generating libraries of pyridine-based compounds that can be screened for biological activity. By systematically modifying the substituents on the chloropyridine core, chemists can develop chemical probes to investigate biological pathways and identify new drug targets. The reactivity of the chloro group allows for diverse functionalization, enabling the exploration of a broad chemical space to optimize a probe's potency, selectivity, and physicochemical properties. nih.govnih.gov
Synthesis of Ligands for Catalysis
Bipyridine derivatives are a cornerstone of coordination chemistry, widely used as ligands for transition-metal catalysts that facilitate a vast range of organic transformations. nih.govresearchgate.net The synthesis of these crucial ligands often begins with simpler, functionalized pyridine building blocks, such as chloropyridines. Through homo-coupling or cross-coupling reactions, two chloropyridine units or a chloropyridine and another pyridine derivative can be joined to form the bipyridine backbone. nih.gov The substituents on the starting chloropyridine can be used to tune the steric and electronic properties of the resulting ligand, thereby influencing the efficiency, selectivity, and scope of the catalyst it forms. researchgate.net
Derivatization for Novel Chemical Entities and Libraries
The creation of new molecules with unique properties relies heavily on the ability to modify existing chemical scaffolds. Derivatization is a key process where a core molecule is altered to produce a series of analogues. mdpi.com Substituted chloropyridines are particularly amenable to this process, providing a robust platform for generating novel chemical entities and diverse compound libraries.
Design and Synthesis of Functionalized Analogues
The synthesis of functionalized analogues from a chloropyridine core is a common strategy in medicinal chemistry to develop new therapeutic agents. nih.govnih.gov For example, a series of 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized as potential antitumor agents. nih.gov Similarly, 2-chloro-5-methoxypyridine (B151447) serves as a key intermediate for creating anti-inflammatory and anti-cancer agents, as well as agrochemicals like herbicides and fungicides. chemimpex.com The process often involves leveraging the reactivity of the chlorine atom for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of side chains and functional groups to systematically probe for desired biological or material properties. nih.gov
Below is an interactive table summarizing examples of reactions used to create functionalized pyridine analogues from chloropyridine precursors.
| Precursor Class | Reaction Type | Reagents/Catalysts | Product Class | Application |
| Chloropyridines | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Aminopyridines, Alkoxypyridines, Thio-pyridines | Pharmaceuticals, Chemical Probes |
| Chloropyridines | Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl-pyridines, Bi-pyridines | Ligands, Functional Materials |
| Chloropyridines | Cyanation | Potassium ferrocyanide, Palladium catalyst | Cyanopyridines | Synthetic Intermediates |
| Alkoxy-pyridines | Chlorination | Phosphorus(V) chloride, POCl3 | Chloropyridines | Agrochemical Intermediates |
This table represents common transformations for the general class of substituted chloropyridines.
Exploration of Chemical Structure-Reactivity Relationships
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity (Structure-Activity Relationship, SAR) is fundamental to designing new drugs and materials. researchgate.net By creating a series of analogues from a common chloropyridine scaffold and evaluating their properties, researchers can decipher how specific functional groups and their positions influence the molecule's behavior. For example, studies on substituted pyridine analogues have been conducted to probe the influence of different groups on binding affinity to nicotinic acetylcholine (B1216132) receptors. nih.gov Analysis of SAR data reveals that the presence and position of substituents like methoxy (-OCH3) and hydroxy (-OH) groups can significantly affect a compound's antiproliferative activity. nih.gov This knowledge guides the rational design of next-generation molecules with enhanced potency, improved selectivity, or optimized physical properties. researchgate.netacs.org
Applications in Advanced Materials Chemistry
The unique combination of reactive sites and electronic properties endowed by the substituents on the pyridine ring of 2-Chloro-3-hydroxy-5-methoxypyridine makes it a promising candidate for incorporation into advanced materials. The interplay between the electron-withdrawing chloro group, the hydrogen-bonding capable hydroxyl group, and the electron-donating methoxy group can be harnessed to tailor the properties of materials at the molecular level.
Incorporation into Polymeric Systems
While direct reports on the polymerization of this compound are not extensively documented in publicly available literature, the functional groups present on the molecule offer several theoretical pathways for its integration into polymeric structures. The hydroxyl group, for instance, is a versatile functional handle that can participate in step-growth polymerization reactions such as esterification and etherification to form polyesters and polyethers, respectively.
The reactivity of the chloro and hydroxyl groups could also be exploited for post-polymerization modification, allowing for the introduction of this pyridine moiety as a pendant group onto existing polymer backbones. This approach can be used to modify the surface properties, thermal stability, or chelating ability of commodity polymers.
Potential Polymer Architectures Incorporating this compound:
| Polymer Type | Linkage | Potential Properties |
| Polyesters | Ester | Enhanced thermal stability, altered solubility |
| Polyethers | Ether | Increased chemical resistance, modified hydrophilicity |
| Polycarbonates | Carbonate | Improved mechanical strength, optical properties |
| Polyurethanes | Urethane | Tailorable elasticity and toughness |
This table represents theoretical possibilities for polymer synthesis based on the functional groups of this compound.
Role in the Design of Functional Organic Materials
The design of functional organic materials often relies on the precise arrangement of molecules to achieve desired electronic, optical, or sensory properties. Substituted pyridines, in general, are known to play a crucial role in the development of such materials due to the coordinating ability of the pyridine nitrogen and the electronic influence of the ring substituents. nbinno.com
The specific substitution pattern of this compound could be advantageous in several areas of functional organic materials science:
Organic Electronics: The pyridine ring, being an electron-deficient aromatic system, can act as an electron-accepting unit. The substituents (chloro, hydroxyl, and methoxy groups) can further modulate the electronic energy levels (HOMO/LUMO) of the molecule. This tunability is a key aspect in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. While research on this specific molecule is not prominent, studies on other substituted 2-methoxypyridine (B126380) derivatives have shown their potential in creating materials with interesting photo-physical properties. researchgate.net
Sensors: The hydroxyl group and the pyridine nitrogen can act as binding sites for metal ions or other analytes. Upon binding, a change in the electronic or photophysical properties of the molecule could occur, forming the basis for a chemical sensor. The development of conjugated polymers incorporating substituted pyridine units for ion-sensing applications has been reported. acs.org
Liquid Crystals: The rigid pyridine core, combined with appropriate peripheral substituents, is a structural motif found in some liquid crystalline materials. The specific geometry and polarity of this compound could contribute to the formation of mesophases, although this remains a hypothetical application without direct experimental evidence. Research into other 2-methoxypyridine derivatives has explored their liquid crystalline properties. researchgate.net
Atropisomeric Materials: Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are found in a variety of functional materials. acs.org The synthesis of complex molecules, including those with atropisomeric features, often utilizes substituted aromatic building blocks. While not a direct application of the compound itself in a material, it serves as a potential precursor in the synthesis of more complex, functional molecules.
Advanced Research Topics and Future Perspectives for 2 Chloro 3 Hydroxy 5 Methoxypyridine
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly substituted pyridines remains a significant challenge in organic chemistry, prompting researchers to move beyond traditional methods toward more efficient and environmentally benign strategies. A key area of focus is the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more straightforward approach to modifying complex molecules. uni-muenster.de
Recent breakthroughs include novel strategies for the meta-C-H functionalization of pyridines, a traditionally difficult-to-access position on the pyridine (B92270) ring. uni-muenster.de Researchers at the University of Münster have developed a method that involves the temporary de-aromatization of the pyridine ring, which reverses its electronic properties and allows for the selective introduction of various functional groups, including medically relevant trifluoromethyl and halogen groups, at the meta-position. uni-muenster.deinnovations-report.com This approach is highly efficient and has a broad range of applications for modifying pyridine-containing drugs without needing to rebuild them from scratch. innovations-report.com
In addition to C-H functionalization, advancements in reaction technology are promoting sustainability. Microwave-assisted synthesis and continuous flow reactors are emerging as valuable alternatives to conventional conductive heating and batch processing. nih.govbeilstein-journals.org The Bohlmann–Rahtz pyridine synthesis, for instance, can be performed in a single step within a microwave flow reactor, eliminating the need to isolate intermediates and improving yields. nih.govresearchgate.net Similarly, researchers at Virginia Commonwealth University have developed a highly efficient manufacturing process for pyridine compounds using flow reactors, which has been shown to reduce a five-step batch process to a single continuous step, dramatically increasing yield from 58% to 92% and cutting projected production costs by 75%. vcu.edu Such process intensification represents a significant step towards greener and more economical production of functionalized pyridines.
Integration with Automation and High-Throughput Experimentation in Discovery
The increasing complexity of molecular targets in pharmaceutical and materials science research necessitates faster and more efficient discovery cycles. Automated high-throughput experimentation (HTE) has become a powerful tool to meet these demands, allowing for large numbers of experiments to be conducted in parallel with minimal material consumption. digitellinc.comnih.gov HTE is widely used to screen arrays of reaction conditions to quickly identify the optimal catalysts, reagents, and solvents for a given chemical transformation. nih.gov
In the context of pyridine synthesis, HTE has enabled the rapid discovery of novel reactions. For example, Amgen has utilized its HTE capabilities to identify a new iron-mediated [3+3] cyclization to form tri- or tetra-substituted pyridines and to discover an unprecedented regioselective palladium-catalyzed cyanation. digitellinc.com These platforms integrate robotics for liquid handling, miniaturized reaction vessels (such as 24-, 96-, or 1536-well plates), and rapid analytical techniques like UPLC-MS to generate vast amounts of data quickly. nih.govnih.gov
To manage the complexity of designing and analyzing these experiments, specialized software has been developed. Programs like phactor™ allow researchers to rapidly design reaction arrays and visualize the resulting data, creating a closed-loop workflow that connects experimental results with chemical inventories for more efficient research. nih.gov This integration of hardware and software accelerates the discovery and optimization of synthetic routes for functionalized pyridines.
| Technique/Platform | Description | Application in Pyridine Discovery | Key Advantages |
| Automated Liquid Handling | Robotic systems for precise dispensing of reagents and solvents into miniaturized reaction vessels (e.g., wellplates). nih.gov | Rapidly set up arrays of experiments to test different catalysts, ligands, and reaction conditions for pyridine synthesis. digitellinc.com | Increased precision, reduced human error, significant time savings. |
| Parallel Reaction Screening | Execution of hundreds or thousands of unique chemical reactions simultaneously in wellplate formats. nih.gov | Screening for novel reactivities, such as new cyclization or cross-coupling methods to form substituted pyridines. digitellinc.com | Accelerated discovery of new chemical transformations and optimization of reaction conditions. |
| Continuous Flow Reactors | Automated systems where reagents are continuously pumped through a reactor to produce a product stream. vcu.edu | Scalable and sustainable synthesis of pyridine derivatives with improved yield and safety profiles. nih.govvcu.edu | Enhanced reaction control, improved safety, higher yields, and suitability for automation. |
| Integrated Data Analysis Software | Software platforms (e.g., phactor™) designed to plan HTE arrays and analyze the large datasets generated. nih.gov | Facilitates visualization of reaction outcomes (e.g., heatmaps of yield) to quickly identify successful conditions for pyridine functionalization. nih.gov | Streamlined workflow from experimental design to data interpretation, enabling faster decision-making. |
Chemoinformatics and Machine Learning Approaches for Compound Discovery
Chemoinformatics and machine learning (ML) have become indispensable tools for navigating the vast chemical space and accelerating the discovery of new compounds. nih.govdrugdiscoverytoday.com These computational approaches extract meaningful data from chemical structures to build predictive models for a wide range of biological and physicochemical properties. nih.govnih.gov
The typical workflow begins with feature extraction, where a chemical structure is converted into a numerical representation, such as a set of chemical descriptors or a molecular fingerprint. nih.govmdpi.com This numerical data is then used to train ML models—such as support vector machines or neural networks—to find a mathematical function that maps the chemical features to a property of interest, a process known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analysis. nih.govmdpi.com
These models can predict diverse properties, including bioactivity against a specific target, toxicity, solubility, and melting point. nih.gov For instance, ML has been successfully used to predict the anticancer potency of imidazo-pyridine derivatives. nih.gov By screening virtual libraries of compounds, these predictive models can help prioritize which derivatives of a scaffold like 2-Chloro-3-hydroxy-5-methoxypyridine should be synthesized and tested, saving significant time and resources. The continuous marriage of big data from HTE with advanced ML algorithms is a key area of innovation that promises to further enhance the design of new functionalized pyridines with superior properties. nih.gov
| Step | Description | Purpose in Pyridine Discovery | Key Tools and Techniques |
| 1. Data Curation | Gathering and standardizing chemical and biological data from databases or experimental results. mdpi.com | To create a high-quality dataset of pyridine derivatives with known properties for model training. | Chemical databases (e.g., PubChem, ChEMBL), data cleaning and normalization protocols. |
| 2. Feature Extraction | Converting chemical structures into machine-readable numerical formats. nih.gov | To represent the unique structural and physicochemical characteristics of each pyridine molecule for the ML algorithm. | Molecular descriptors (2D/3D), molecular fingerprints (e.g., Morgan, MACCS). |
| 3. Model Training | Using a machine learning algorithm to learn the relationship between the chemical features and the target property. nih.gov | To build a predictive model that can estimate the activity or properties of new, unsynthesized pyridine compounds. | Support Vector Machines (SVM), Random Forest, Gradient Boosting, Deep Neural Networks. |
| 4. Model Validation | Assessing the predictive performance of the trained model on an independent test set of compounds. novartis.com | To ensure the model is accurate and can generalize to new chemical structures not seen during training. | Cross-validation, calculation of metrics like R², RMSE (for regression), and AUC-ROC (for classification). |
| 5. Virtual Screening & Design | Using the validated model to predict the properties of a large virtual library of candidate molecules. nih.gov | To identify the most promising pyridine derivatives for synthesis and experimental testing, guiding compound discovery. | In silico screening of virtual libraries, de novo drug design algorithms. |
Interdisciplinary Research Directions Involving Functionalized Pyridines
The pyridine ring is a ubiquitous functional unit found in a vast array of molecules that are critical to different scientific fields. uni-muenster.de Consequently, research on functionalized pyridines is inherently interdisciplinary, spanning medicinal chemistry, agrochemistry, and materials science.
Medicinal Chemistry: Pyridines are a cornerstone of drug discovery, with approximately 20% of the top 200 drugs containing a pyridine-based core. vcu.edu Research is actively exploring functionalized pyridines and related N-heterocycles like indolizines as potential anticancer agents. mdpi.com The specific substitution pattern on the pyridine ring can significantly influence the cytotoxic potential of these molecules. mdpi.com
Agrochemistry: In agriculture, pyridine derivatives are essential components of herbicides and fungicides. chemimpex.com For example, 2-chloro-5-methylpyridine (B98176) is a key intermediate in the synthesis of herbicides used to protect broad-leaved crops like cotton and soybeans. epo.org The development of novel functionalization strategies directly impacts the ability to create more effective and selective crop protection agents. uni-muenster.de
Materials Science: The unique electronic properties of the pyridine ring make it a valuable building block for organic functional materials. uni-muenster.de These materials have potential applications in electronics, such as in the development of polymers and coatings. chemimpex.com The ability to precisely control the functionalization of the pyridine core allows chemists to fine-tune the material's properties for specific applications. uni-muenster.de
The advancement in synthetic methods, automation, and computational chemistry will continue to fuel discoveries across these disciplines, enabling the tailored design of pyridine-based molecules to solve complex challenges in health, agriculture, and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
